molecular formula C22H12Cl2O2S2 B14390936 2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-99-6

2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione

Cat. No.: B14390936
CAS No.: 89477-99-6
M. Wt: 443.4 g/mol
InChI Key: FBTZTBFXWORAFZ-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two chlorophenyl groups attached to a naphthalene-1,4-dione core via sulfanyl linkages, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione typically involves the reaction of 2-chlorothiophenol and 4-chlorothiophenol with naphthalene-1,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and proteins. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl methanol
  • 2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl methanol
  • 2-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione stands out due to its naphthalene-1,4-dione core, which imparts unique electronic properties

Properties

CAS No.

89477-99-6

Molecular Formula

C22H12Cl2O2S2

Molecular Weight

443.4 g/mol

IUPAC Name

2-(2-chlorophenyl)sulfanyl-3-(4-chlorophenyl)sulfanylnaphthalene-1,4-dione

InChI

InChI=1S/C22H12Cl2O2S2/c23-13-9-11-14(12-10-13)27-21-19(25)15-5-1-2-6-16(15)20(26)22(21)28-18-8-4-3-7-17(18)24/h1-12H

InChI Key

FBTZTBFXWORAFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SC3=CC=CC=C3Cl)SC4=CC=C(C=C4)Cl

Origin of Product

United States

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